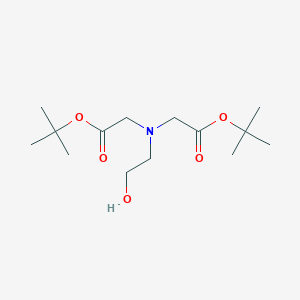
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl ester group, hydroxyethyl group, and a unique structure that allows it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield acetic acid derivatives, while reduction of the ester group can produce primary alcohols .
Aplicaciones Científicas De Investigación
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active compounds that participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-[(2-hydroxyethyl)amino]acetate
- Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate
- Tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
Uniqueness
n,n-Bis(t-butyl-4-carboxymethyl)aminoethanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides stability and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
146432-41-9 |
|---|---|
Fórmula molecular |
C14H27NO5 |
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C14H27NO5/c1-13(2,3)19-11(17)9-15(7-8-16)10-12(18)20-14(4,5)6/h16H,7-10H2,1-6H3 |
Clave InChI |
IUZTVXAUVUVCLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CN(CCO)CC(=O)OC(C)(C)C |
Sinónimos |
N,N-BIS(T-BUTYL-4-CARBOXYMETHYL)AMINOETHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















